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Compound of Interest

alpha-Methyl-gamma-
Compound Name:
butyrolactone

Cat. No.: B162315

This guide provides a comprehensive overview of the spectroscopic data for a-Methyl-y-
butyrolactone (MBL), a five-membered lactone with various industrial applications. The
information is intended for researchers, scientists, and professionals in drug development and
chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for a-Methyl-y-butyrolactone in a
structured tabular format for ease of reference and comparison.

'H NMR Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm)
relative to a standard reference.
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. _ . o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) in Hz
H-3 ~2.55 m
H-4 (a) ~4.30 m
H-4 (b) ~4.15 m
H-5 (CHs) ~1.25 d ~7.0
H-2 (a) ~2.40 m
H-2 (b) ~1.80 m

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the magnetic field strength of the NMR instrument.

13C NMR Data

Carbon-13 Nuclear Magnetic Resonance (3*C NMR) spectroscopy provides information about
the carbon skeleton of a molecule.

Carbon Assignment Chemical Shift (ppm)
C-1(C=0) ~179

C-4 (O-CH?2) ~66

C-3 (CH) ~35

C-2 (CHa2) ~30

C-5 (CHs) ~16

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their absorption
of infrared radiation.
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] Functional Group
Wavenumber (cm~1) Intensity

Assignment
~2970 Strong C-H stretch (aliphatic)
~1770 Strong C=0 stretch (y-lactone)
~1170 Strong C-O stretch

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. The data below corresponds to electron ionization (EI) mass

spectrometry.
m/z Relative Intensity (%) Possible Fragment lon
100 25 [M]* (Molecular lon)
85 100 [M - CHs]*
56 80 [C3H4O]*
43 60 [C2Hs0]*
41 55 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of a-Methyl-y-butyrolactone for structural
elucidation.

Materials:

e a-Methyl-y-butyrolactone sample
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o Deuterated chloroform (CDCls)

 5mm NMR tubes

* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of a-Methyl-y-butyrolactone in about
0.6 mL of CDCls in a clean, dry vial.

o Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence (e.g., zg30).
o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
o Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200
ppm).

o Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of
1SC_
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» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of CDCIs (*H: 7.26 ppm;
13C: 77.16 ppm).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a-Methyl-y-butyrolactone.
Materials:

» a-Methyl-y-butyrolactone sample

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

o Solvent for cleaning (e.g., isopropanol)

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Application: Place a small drop of neat a-Methyl-y-butyrolactone directly onto the
ATR crystal.

e Spectrum Acquisition:
o Acquire the IR spectrum over the desired range (e.g., 4000-400 cm™1).
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Analysis:
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o lIdentify the characteristic absorption bands and compare them to known IR correlation
tables.

o Label the major peaks with their corresponding wavenumbers and functional group
assignments.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a
soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of a-Methyl-y-
butyrolactone.

Materials:
o a-Methyl-y-butyrolactone sample
e Solvent for dilution (e.g., dichloromethane)

e GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass
analyzer

e Asuitable capillary column (e.g., DB-5ms or equivalent)
Procedure:

o Sample Preparation: Prepare a dilute solution of a-Methyl-y-butyrolactone (e.g., 100 ppm) in
dichloromethane.

¢ GC-MS Instrument Setup:
o Injector: Set the injector temperature to 250 °C.
o Column: Use a suitable temperature program, for example:
= [nitial temperature: 50 °C, hold for 2 minutes.

» Ramp: Increase to 250 °C at a rate of 10 °C/min.
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= Final hold: Hold at 250 °C for 5 minutes.

o Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
o Mass Spectrometer:

» Set the ion source temperature to 230 °C.

» Set the quadrupole temperature to 150 °C.

» Use a scan range of m/z 40-300.

« Injection and Analysis: Inject a small volume (e.g., 1 yL) of the prepared sample into the GC-
MS system.

o Data Analysis:

o lIdentify the peak corresponding to a-Methyl-y-butyrolactone in the total ion chromatogram
(TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and the major
fragment ions.

o Compare the obtained mass spectrum with a library database (e.g., NIST) for
confirmation.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural
elucidation of a-Methyl-y-butyrolactone.
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Caption: Workflow for the spectroscopic analysis of a-Methyl-y-butyrolactone.
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Caption: Logical steps in the structural elucidation of a-Methyl-y-butyrolactone.

« To cite this document: BenchChem. [Spectroscopic Data of a-Methyl-y-butyrolactone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162315#alpha-methyl-gamma-butyrolactone-

spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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